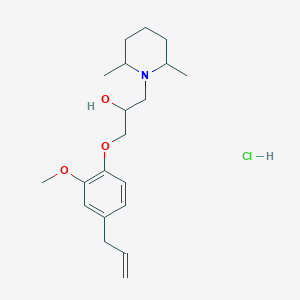

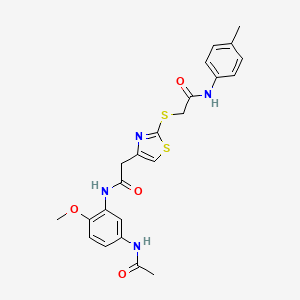

4-(3-Nitrophenyl)-2,6-diphenylpyridine

カタログ番号 B2894516

CAS番号:

65130-18-9

分子量: 352.393

InChIキー: MQXKTOQSYOFGEW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitrophenols are compounds of the formula HOC6H4NO2. They are more acidic than phenol itself . The presence of the nitro group, which is a strong electron-withdrawing group, significantly affects the properties of the phenyl group .

Synthesis Analysis

While specific synthesis methods for “4-(3-Nitrophenyl)-2,6-diphenylpyridine” are not available, nitrophenols can generally be prepared by nitration of phenol or aniline followed by replacement of the amino group via its diazonium derivative .Chemical Reactions Analysis

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .科学的研究の応用

Photophysical Properties and Molecular Structures

- 4-(3-Nitrophenyl)-2,6-diphenylpyridine and its derivatives have been extensively studied for their photophysical properties. Investigations into these properties include the effects of protonation, synthesis of various derivatives, and analysis of their fluorescence responses. For example, a study on 2,6-diphenylpyridine-based fluorophores, which are closely related to 4-(3-Nitrophenyl)-2,6-diphenylpyridine, revealed interesting insights into their UV/vis and emission spectra, highlighting their potential in photophysical applications (Wang et al., 2013).

Analytical and Sensory Applications

- Certain derivatives of 4-(3-Nitrophenyl)-2,6-diphenylpyridine have been used as fluorescent sensors. These compounds are capable of monitoring photopolymerization processes and determining the efficiencies of superacid generation in photoinitiators. For instance, a study explored the use of diphenylpyridine derivatives as dual-purpose sensors for both free-radical photopolymerization progress and the evaluation of photogeneration efficiencies of superacids (Topa et al., 2020).

Biological Activities and DNA Binding

- Some studies have explored the biological activities of nitrosubstituted compounds related to 4-(3-Nitrophenyl)-2,6-diphenylpyridine. These include investigations into their interactions with DNA, as well as their potential antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Chemistry and Synthesis

- The synthesis and chemical behavior of 4-(3-Nitrophenyl)-2,6-diphenylpyridine and its analogs are a significant area of interest. Research in this field includes the study of reactions under various conditions, synthesis methodologies, and analysis of structural and energetic properties. For example, the synthesis of diphenylpyridine isomers and their structural study provides valuable information about their stability and reactivity (Rocha et al., 2009).

Miscellaneous Applications

- Additional studies have focused on the crystal structures of compounds involving 4-(3-Nitrophenyl)-2,6-diphenylpyridine, exploring their interactions and bonding characteristics. This research aids in understanding the material properties and potential applications in various fields, such as material science and molecular engineering (Hemalatha & Nagarajan, 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(3-nitrophenyl)-2,6-diphenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2/c26-25(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)24-23(16-20)18-10-5-2-6-11-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXKTOQSYOFGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenyl)-2,6-diphenylpyridine | |

Citations

For This Compound

5

Citations

CK Chan, YH Chung, CC Wang - RSC advances, 2022 - pubs.rsc.org

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and …

Number of citations: 5

pubs.rsc.org

M Jabeen, N Aslam, S Anjum… - … IN CHEMICAL SCIENCES, 2021 - fcs.wum.edu.pk

Three different methods were used for the oxidation of dihydropyridines into pyridine derivatives. In two methods dimethyl sulfoxide (DMSO) was used as solvent and catalyst as well …

Number of citations: 0

fcs.wum.edu.pk

A Agrwal, S Verma, V Kumar, S Bhandari… - Organic Preparations …, 2023 - Taylor & Francis

Triaryl-substituted pyridines have found extensive application in such fields as supramolecular chemistry. 1 They exhibit antimalarial 2, anticonvulsant 3 and antimicrobial 4 activities. …

Number of citations: 2

www.tandfonline.com

SF Hojati, A Amiri, S Ghavidel - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis

A magnetic nanocomposite based on graphene oxide was prepared. Fe 3 O 4 nanoparticles were loaded on graphene oxide sheets and GO-Fe 3 O 4 was covered by aniline-pyrrol …

Number of citations: 4

www.tandfonline.com

M Wang, Z Yang, Z Song… - Journal of Heterocyclic …, 2015 - Wiley Online Library

An efficient and green synthesis of 2,4,6‐triarylpyridines by a one‐pot three‐component condensation of aromatic aldehydes, substituted acetophenones, and ammonium acetate …

Number of citations: 18

onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)

![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)

![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)

![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)